Regioisomeric Differentiation: 2‑Methoxy vs. 3‑Methoxy Benzamido Substitution
The target compound (CAS 681157-46-0) possesses a 2‑methoxybenzamido substituent, whereas the regioisomer CAS 681157-52-8 carries a 3‑methoxybenzamido group [1]. In benzamide-containing ligand series, the ortho‑ vs. meta‑methoxy position is known to shift the orientation of the amide carbonyl relative to the thiophene core, altering both the intramolecular N–H···O hydrogen‑bonding network and the presentation of the aryl ring to hydrophobic protein pockets. Although direct comparative IC₅₀ data for these two specific compounds are not publicly available, the structural distinction is a recognized driver of differential target engagement in kinase inhibitor programs [2].
| Evidence Dimension | Methoxy positional isomerism – structural differentiation |
|---|---|
| Target Compound Data | 2‑methoxybenzamido (ortho‑OCH₃) at thiophene C‑5 |
| Comparator Or Baseline | CAS 681157-52-8: 3‑methoxybenzamido (meta‑OCH₃) at thiophene C‑5 |
| Quantified Difference | No quantitative activity data available; structural differentiation established via IUPAC nomenclature and InChI comparison |
| Conditions | Structural comparison based on commercial supplier records and PubChem substance identifiers |
Why This Matters
For procurement in SAR expansion campaigns, the ortho‑methoxy regioisomer is expected to exhibit distinct binding modes relative to the meta‑methoxy analog, making it a non‑substitutable chemical probe until comparative biological data are generated.
- [1] Kuujia.com, CAS 681157-52-8 product page listing physical-chemical properties including InChI and SMILES. View Source
- [2] Ashwell, S. et al., 'Substitute thiophenes and uses thereof,' US Patent 7423061 B2, AstraZeneca AB, 2008, describing structure-activity relationships of substituted thiophenes as kinase inhibitors. View Source
